molecular formula C31H35N9O2 B11540446 4-(4-benzylpiperidin-1-yl)-6-{(2E)-2-[4-(dimethylamino)-3-nitrobenzylidene]hydrazinyl}-N-(4-methylphenyl)-1,3,5-triazin-2-amine

4-(4-benzylpiperidin-1-yl)-6-{(2E)-2-[4-(dimethylamino)-3-nitrobenzylidene]hydrazinyl}-N-(4-methylphenyl)-1,3,5-triazin-2-amine

Cat. No.: B11540446
M. Wt: 565.7 g/mol
InChI Key: JNGWWRXXCVSTBF-RUMWWMSVSA-N
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Description

4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its intricate structure, which includes a piperidine ring, a triazine ring, and various functional groups such as nitro, dimethylamino, and hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Triazine Ring: The triazine ring can be synthesized through a condensation reaction involving cyanuric chloride and appropriate amines.

    Introduction of Functional Groups: The nitro, dimethylamino, and hydrazine groups can be introduced through various substitution and addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidin-4-ol: This compound shares the piperidine ring and benzyl group but lacks the triazine ring and other functional groups.

    1-(1-BENZYLPIPERIDIN-4-YL)BENZIMIDAZOLE-5-CARBOXYLIC ACID: This compound has a similar piperidine ring but differs in the presence of a benzimidazole ring and carboxylic acid group.

    (4-Benzylpiperidin-1-yl)-(1H-indol-5-yl)methanone: This compound shares the piperidine ring and benzyl group but has an indole ring instead of a triazine ring.

Uniqueness

4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of a piperidine ring, a triazine ring, and multiple functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C31H35N9O2

Molecular Weight

565.7 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)-2-N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C31H35N9O2/c1-22-9-12-26(13-10-22)33-29-34-30(37-32-21-25-11-14-27(38(2)3)28(20-25)40(41)42)36-31(35-29)39-17-15-24(16-18-39)19-23-7-5-4-6-8-23/h4-14,20-21,24H,15-19H2,1-3H3,(H2,33,34,35,36,37)/b32-21+

InChI Key

JNGWWRXXCVSTBF-RUMWWMSVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N/N=C/C5=CC(=C(C=C5)N(C)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=CC(=C(C=C5)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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